molecular formula C21H26N2O7S B2613245 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 887219-11-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2613245
M. Wt: 450.51
InChI Key: ZZBVLTFLTBLWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains a benzo[d][1,3]dioxol-5-yl group, a morpholinoethyl group, and a 2,5-dimethoxybenzenesulfonamide group . These groups are common in various pharmaceuticals and bioactive compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as the Schiff base method . The synthesis usually involves reactions with various precursors and catalysts .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Antimycobacterial Activity : Research shows that compounds with a similar structure, particularly those incorporating the benzo[1,3]dioxol moiety, demonstrate significant activity against Mycobacterium tuberculosis. One study found that specific derivatives exerted high antimycobacterial activity, highlighting the potential of these compounds in antituberculosis drug development (Ghorab et al., 2017).

Enzyme Inhibition for Disease Treatment

  • α-Glucosidase and Acetylcholinesterase Inhibition : Sulfonamides with benzodioxane and acetamide moieties have shown substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase, important for managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

Antibacterial and Anti-inflammatory Applications

  • Antibacterial and Lipoxygenase Inhibition : Compounds with 1,4-benzodioxin ring structures exhibited promising antibacterial potential and inhibited lipoxygenase, an enzyme involved in inflammation. This suggests their potential use as therapeutic agents for bacterial infections and inflammatory diseases (Abbasi et al., 2017).

Antioxidant and Enzyme Inhibitory Activities

  • Moderate Antioxidant Properties : A study on benzenesulfonamides incorporating 1,3,5-triazine motifs found moderate antioxidant activity and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase, enzymes linked to neurological and pigmentation disorders (Lolak et al., 2020).

Potential in Cancer Treatment

  • Anticancer Activity : Research on mixed-ligand copper(II)-sulfonamide complexes, which include sulfonamide derivatives, has demonstrated notable DNA binding and cleavage, genotoxicity, and anticancer activity. These complexes have shown effectiveness against tumor cells, indicating the potential of similar sulfonamide derivatives in cancer treatment (González-Álvarez et al., 2013).

Sensor Development

  • Heavy Metal Ion Sensing : Bis-sulfonamides like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been developed as sensors for heavy metal ions like Co2+ ions. Their efficient sensing capabilities in environmental and healthcare fields are noteworthy (Sheikh et al., 2016).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O7S/c1-26-16-4-6-19(27-2)21(12-16)31(24,25)22-13-17(23-7-9-28-10-8-23)15-3-5-18-20(11-15)30-14-29-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBVLTFLTBLWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide

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